molecular formula C18H12ClF3N2S B2984355 2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine CAS No. 339101-71-2

2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B2984355
CAS No.: 339101-71-2
M. Wt: 380.81
InChI Key: MVLVKYIWGASGDU-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a synthetically designed small molecule featuring a pyrimidine core scaffold, a 3-(trifluoromethyl)phenyl moiety at the 5-position, and a 4-chlorobenzylsulfanyl group at the 2-position. This structure is a derivative of a broader class of fused pyrimidine-containing systems, which are extensively documented in scientific literature for their wide spectrum of biological activities . The pyrimidine ring is a fundamental building block in medicinal chemistry and is a known bioisostere of other nitrogen-containing heterocycles, such as the 1,3,4-thiadiazole ring found in many bioactive compounds . The strategic incorporation of the sulfanyl linker and the chlorobenzyl group is a common approach in agrochemical and pharmaceutical development to optimize properties like target binding and metabolic stability. Compounds with these structural features are frequently investigated as core structures for developing novel agents with significant bioactivities . The primary research applications of this compound are in the fields of anticancer agent development and pesticide research. Pyrimidine derivatives have demonstrated potent cytotoxic properties against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The presence of the trifluoromethyl group is a key structural motif known to enhance a molecule's biological activity, cell membrane permeability, and metabolic stability, making it a valuable addition in the design of lead compounds for drug discovery . The mechanism of action for related pyrimidine and thiadiazole derivatives often involves the disruption of essential cellular processes in target cells. Research suggests these compounds can act as enzyme inhibitors, targeting carbonic anhydrases (CA II, CA IX) or focal adhesion kinase (FAK) , which are implicated in tumor growth and metastasis. In pesticide research, they may interfere with biochemical pathways unique to pests. The compound is intended for use in non-clinical laboratory studies only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2S/c19-16-6-4-12(5-7-16)11-25-17-23-9-14(10-24-17)13-2-1-3-15(8-13)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVKYIWGASGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C19H14ClF3N2S
  • CAS Number : 338423-07-7
  • Molecular Weight : 425.84 g/mol

The structure of the compound features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a trifluoromethylphenyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced antitumor properties. For instance, the compound was tested against various cancer cell lines and showed promising results as an inhibitor of specific kinases involved in tumor progression.

Case Study: c-KIT Kinase Inhibition

A related compound demonstrated potent inhibition of the c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). The study reported that this compound exhibited good pharmacokinetic properties and effective antitumor activity in mouse models with c-KIT mutations, suggesting that similar derivatives may possess comparable efficacy against cancer cells resistant to traditional therapies .

Anti-inflammatory Properties

Pyrimidine derivatives have also been explored for their anti-inflammatory effects. In vitro studies have shown that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Data Table: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.020.01
Standard Drug (Diclofenac)0.030.05

The above table illustrates that the compound exhibits selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target kinases.
  • COX Inhibition : The structural features allow for effective competition with arachidonic acid at the active sites of COX enzymes.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The 4-chlorobenzyl group in the target compound and its analogs (e.g., ) contributes to lipophilicity and resistance to oxidative metabolism.
  • Trifluoromethyl (CF₃) : Present in multiple derivatives (e.g., ), the CF₃ group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and improving binding to hydrophobic pockets in target proteins.
  • Functional Group Diversity: Substitution with cyano (), phenoxy (), or heterocyclic systems (thiazole/thiophene in ) modulates solubility, reactivity, and biological targeting.

Crystallographic and Conformational Insights

  • Target Compound: Limited crystallographic data are available, but related structures (e.g., 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid ) reveal planar pyrimidine cores with substituents adopting orthogonal orientations to minimize steric clashes.

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